The synthesis of aurein 3.3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
Aurein 3.3 exhibits a unique molecular structure characterized by:
Aurein 3.3 undergoes several chemical reactions that are critical to its function:
The mechanism of action of aurein 3.3 primarily involves:
The physical and chemical properties of aurein 3.3 include:
Aurein 3.3 has several promising applications in scientific research and medicine:
Aurein 3.3 (sequence: GLFDIVKKVVGALGSL) is an α-helical, cationic antimicrobial peptide (AMP) secreted by the granular dorsal glands of the Southern Bell Frog (Ranoidea raniformis). Its amphipathic structure—featuring hydrophobic residues clustered on one face and cationic residues (lysines) on the opposite—enables selective interactions with anionic phospholipids in bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (CL) [1] [6]. This electrostatic-driven targeting allows Aurein 3.3 to bypass receptor-mediated pathways, reducing the likelihood of classical antibiotic resistance mechanisms [5].
Solid-state nuclear magnetic resonance (ssNMR) studies of Aurein 3.3 in oriented lipid bilayers composed of POPC-d31/POPG (3:1) reveal its capacity to induce toroidal pores (Figure 1A). At peptide-to-lipid (P:L) ratios exceeding 1:50, Aurein 3.3 penetrates the membrane, causing phospholipid headgroups to curve inward and form continuous, water-lined pores. Unlike barrel-stave pores, toroidal pores involve close collaboration between peptides and lipids, resulting in:
Table 1: ssNMR Parameters of Aurein 3.3-Induced Membrane Disruption
Lipid System | P:L Ratio | Disruption Mechanism | Key ssNMR Evidence |
---|---|---|---|
POPC-d31/POPG (3:1) | 1:100 | Toroidal pore | Reduced ³¹P anisotropy, increased ²H mobility |
POPC-d31 | 1:50 | Partial thinning | Moderate lineshape broadening |
POPC-d31/Cholesterol | 1:100 | No pores | Minimal spectral changes |
Cholesterol inhibits pore formation due to its membrane-rigifying effect, explaining Aurein 3.3’s selectivity for bacterial over mammalian cells [2] [6].
At sub-lytic P:L ratios (<1:100), Aurein 3.3 induces a global thinning effect without discrete pore formation. ssNMR spectra show decreased anisotropic frequency spans in both ³¹P and ²H dimensions, indicating:
Recent cryo-electron microscopy (cryo-EM) studies reveal that Aurein 3.3 adopts amyloid-like fibrillar structures under physiological conditions, linking its antimicrobial function to the amyloid-antimicrobial hypothesis. This posits that structural parallels exist between cytotoxic amyloids (e.g., Aβ in Alzheimer’s) and antimicrobial amyloids [3] [7].
Aurein 3.3 self-assembles into cross-β fibrils (PDB: 7QV6; EMD-14168) with a resolution of 3.5 Å (Figure 1B). Key features include:
Table 2: Structural Parameters of Aurein 3.3 Amyloid Fibrils
Parameter | Value | Method |
---|---|---|
Fibril symmetry | C₁ (asymmetric) | Cryo-EM helical reconstruction |
Resolution | 3.5 Å | FSC 0.143 cutoff |
Peptides per layer | 6 | Atomic model building |
β-strand spacing | 4.85 Å | Power spectral analysis |
Dominant motif | Kinked β-sheets (LARKS) | Residue-level refinement |
Aurein 3.3 fibrils contain Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) (Figure 1C). These motifs feature:
Figure 1: Molecular Mechanisms of Aurein 3.3
Table 3: Key Peptides in the Aurein Family
Peptide | Sequence | Source | Structural Class |
---|---|---|---|
Aurein 1.2 | GLFDIIKKIAESF | Litoria aurea | α-helical |
Aurein 2.1 | GLFDIVKKIAGHIAGSI | Litoria raniformis | α-helical |
Aurein 3.1 | GLFDIVKKIAGHIAGSI | Litoria citropa | α-helical |
Aurein 3.3 | GLFDIVKKVVGALGSL | Ranoidea raniformis | α-helical/β-sheet |
This structural duality—membrane disruption and amyloidogenesis—positions Aurein 3.3 as a versatile template for engineering stable anti-infective agents targeting multidrug-resistant pathogens [1] [3] [7].
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